KWG 1342
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-14(2,7-19)12(20)13(18-9-16-8-17-18)21-11-5-3-10(15)4-6-11/h3-6,8-9,12-13,19-20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVUDQTJZNYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Stereochemical Characterization of Kwg 1342
Elucidation of KWG 1342 Molecular Structure and Isomeric Forms
The chemical structure of this compound is identified as 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol. pharmaffiliates.com Analysis of this structure reveals the presence of two chiral centers at the C3 and C4 positions of the butanediol (B1596017) backbone. The C4 carbon is bonded to four different substituents: a 4-chlorophenoxy group, a 1H-1,2,4-triazol-1-yl group, a hydroxyl group, and the remainder of the butanediol chain. Similarly, the C3 carbon is bonded to a hydroxyl group, a hydrogen atom, the C2 dimethylated carbon, and the C4 carbon.
The presence of two distinct chiral centers means that this compound can exist as a number of stereoisomers. Specifically, it can have up to 2n stereoisomers, where n is the number of chiral centers. In this case, with two chiral centers, a maximum of four stereoisomers are possible: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are enantiomers of each other, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) and (3R, 4S) or (3S, 4R) pairs, for instance, is diastereomeric.
Table 1: Possible Stereoisomers of this compound
| Configuration at C3 | Configuration at C4 | Relationship |
| R | R | Enantiomer of (3S, 4S) |
| S | S | Enantiomer of (3R, 4R) |
| R | S | Enantiomer of (3S, 4R) |
| S | R | Enantiomer of (3R, 4S) |
Conformational Analysis and Spectroscopic Signatures for Research Identification
The three-dimensional conformation of this compound is influenced by the rotational freedom around its single bonds. Conformational analysis of similar butanediol derivatives suggests that the gauche and anti-staggered conformations are the most stable, minimizing steric hindrance between bulky substituents. uc.ptyoutube.com Intramolecular hydrogen bonding between the hydroxyl groups at C1 and C3, and between the hydroxyl at C4 and the triazole nitrogen, can also play a significant role in stabilizing certain conformations.
For research identification, a combination of spectroscopic techniques is essential.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3300-3500 cm-1), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and triazole rings, and C-O stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of this compound and provide information about its fragmentation pattern, which can be used to confirm the presence of key structural motifs like the chlorophenoxy and triazole rings.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Key Signals/Features |
| 1H NMR | Signals for aromatic, triazole, methine, methylene, and methyl protons. |
| 13C NMR | Resonances for all unique carbon atoms in the molecule. |
| IR | Broad O-H stretch, aromatic and aliphatic C-H stretches, C=C, C=N, and C-O stretches. |
| Mass Spec | Molecular ion peak corresponding to C14H18ClN3O3 and characteristic fragment ions. |
Synthesis Methodologies for Research Standards and Labeled this compound
The synthesis of research-grade this compound would likely involve a multi-step process. A plausible synthetic route could start from a suitable precursor, such as a derivative of butanone. One potential approach involves the reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone with a reducing agent to introduce the hydroxyl groups.
For the synthesis of isotopically labeled this compound, which is crucial for metabolic and environmental fate studies, specific labeled starting materials would be required. For example, to introduce a 13C or 14C label in the triazole ring, a labeled 1,2,4-triazole would be used in the synthesis. Similarly, labeling the chlorophenoxy group would require the use of a labeled 4-chlorophenol. The synthesis of such labeled compounds often follows the same route as the unlabeled compound, with the labeled precursor introduced at an appropriate step. The synthesis of isotopically labeled fungicides is a well-established practice to aid in their analysis and study. mdpi.com
Metabolic Pathways and Biotransformation of Kwg 1342 Precursors
Formation of KWG 1342 from Triadimefon (B1683231)
The metabolic journey from triadimefon to this compound is not a direct conversion but rather a stepwise process. The initial and primary metabolic step is the reduction of triadimefon to triadimenol (B1683232).
Direct oxidative biotransformation of triadimefon to this compound is not the principal metabolic route. Instead, the formation of this compound from triadimefon occurs sequentially, with the reduction of triadimefon to triadimenol being the initial and major transformation. Subsequently, triadimenol undergoes oxidation to yield this compound. Therefore, the biotransformation of triadimefon to this compound is intrinsically linked to the metabolism of its primary metabolite, triadimenol.
Formation of this compound from Triadimenol
Triadimenol, the primary metabolite of triadimefon, serves as the direct precursor to this compound. This transformation involves specific oxidative processes.
This compound is identified as hydroxy triadimenol. who.int Its formation is a result of the oxidation of one of the methyl groups on the tert-butyl moiety of the triadimenol molecule. who.int This hydroxylation reaction introduces a hydroxyl (-OH) group, transforming triadimenol into this compound. This metabolic step is a key detoxification pathway for triadimenol.
The conversion of triadimefon to triadimenol is a stereoselective process, resulting in the formation of different diastereomers of triadimenol. acs.orgnih.gov Triadimefon possesses a chiral center, and its reduction to triadimenol, which has two chiral centers, leads to four possible stereoisomers. nih.gov Studies have shown that the formation of these triadimenol diastereomers occurs at different rates, with a preference for the formation of the less toxic triadimenol B diastereomer in some biological systems. acs.orgnih.gov Consequently, the subsequent formation of this compound from these various triadimenol diastereoisomers is also expected to be stereoselective, influenced by the specific enzymatic affinities for each stereoisomer. The rate of this compound formation can, therefore, vary depending on the specific diastereomer of triadimenol being metabolized.
Table 1: Stereoselective Transformation of Triadimefon to Triadimenol in Wheat Straw and Soil
| Sample Matrix | Predominant Triadimenol Diastereomer | Reference |
|---|---|---|
| Wheat Straw | Diastereomer A | nih.gov |
| Soil | Diastereomer B | nih.gov |
Cytochrome P450 monooxygenases are a major family of enzymes responsible for the oxidative metabolism of a wide range of xenobiotics, including fungicides like triadimenol. beilstein-journals.org While the initial reduction of triadimefon to triadimenol may be primarily non-P450 mediated, the subsequent hydroxylation of the tert-butyl group of triadimenol to form this compound is characteristic of a cytochrome P450-catalyzed reaction. who.intbeilstein-journals.org Specifically, CYP enzymes from the CYP3A family are known to be involved in the metabolism of triazole fungicides and are likely candidates for catalyzing the oxidation of triadimenol to this compound. tandfonline.com The involvement of these enzymes highlights a crucial step in the detoxification and elimination of triadimenol from the body.
Further Metabolic Fate of this compound
Glucuronide Conjugation of this compound
Glucuronidation represents a significant pathway in the metabolism of this compound. This process involves the enzymatic attachment of glucuronic acid to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate that can be readily eliminated.
In studies on lactating goats administered the precursor compound triadimefon, this compound glucuronide was identified as a major residue. nih.gov Specifically, it accounted for a substantial portion of the total radioactive residue (TRR) in various tissues, ranging from 6% to 47%. nih.gov In bile-duct cannulated rats, hydroxytriadimenol glucuronide (M23) was the most abundant metabolite in the bile, comprising 52% of the administered dose of triadimenol. nih.gov The metabolism of triadimefon in hens also shows the formation of this compound, which is then subject to conjugation.
| Metabolic Pathway | Metabolite | Species/System | Key Findings | References |
| Glucuronide Conjugation | This compound glucuronide (M23) | Rat (bile) | Most abundant metabolite in bile (52% of administered triadimenol dose). | nih.gov |
| Glucuronide Conjugation | This compound glucuronide | Goat | Major residue in tissues, accounting for 6-47% of the Total Radioactive Residue (TRR). | nih.gov |
| Glucuronide Conjugation | KWG 1323 glucuronide | Rat | A major metabolite found in urine. | |
| Glucuronide Conjugation | KWG 1323 glucuronide | Goat | Identified as a significant portion of residue (19-22% of TRR). | nih.gov |
Sulfate (B86663) Conjugation of this compound
In addition to glucuronidation, this compound can also undergo sulfate conjugation. This pathway involves the transfer of a sulfonate group (SO3-) to the hydroxyl group of this compound, also increasing its water solubility and aiding in its excretion.
In metabolic studies of triadimefon in lactating goats, the sulfate conjugate of this compound was detected. nih.gov It constituted 1-15% of the total radioactive residue in tissues and was a significant metabolite in milk, accounting for 43% of the TRR. nih.gov In hens, KWG 1323 sulfate has also been identified as a metabolite.
| Metabolic Pathway | Metabolite | Species/System | Key Findings | References |
| Sulfate Conjugation | This compound sulfate | Goat | Found in tissues (1-15% of TRR) and was a major metabolite in milk (43% of TRR). | nih.gov |
| Sulfate Conjugation | KWG 1323 sulfate (M29) | Hen | Identified as a metabolite. |
Interconversion Dynamics with Other Metabolites (e.g., KWG 1323, KWG 1640)
The metabolism of triadimenol involves a complex interplay between several key metabolites, including this compound, KWG 1323, and KWG 1640. This compound is hydroxy triadimenol, while KWG 1640 is carboxy triadimenol, representing further oxidation of the t-butyl methyl group. nih.gov KWG 1323 is a related metabolite formed through the oxidation of a different methyl group. nih.gov
In rats, this compound and KWG 1640 are the most significant metabolites of triadimenol. nih.gov Following administration of triadimenol to rats, carboxy triadimenol (KWG 1640) was the most abundant metabolite in urine and feces, accounting for 45–64% of the administered dose. nih.gov Hydroxy triadimenol (this compound) was the second most abundant, representing 18–33% of the dose. nih.gov This indicates a metabolic progression from the hydroxylation of triadimenol to form this compound, followed by further oxidation to the carboxylic acid, KWG 1640. nih.gov
Metabolism studies in pigs and cows following administration of triadimefon also identified this compound, KWG 1323, and triadimenol acid as metabolites in urine and feces. In laying hens, this compound and KWG 1323 were found as major metabolites in muscle, fat, and eggs.
| Metabolite | Species | Tissue/Excreta | Relative Abundance/Finding | References |
| KWG 1640 (carboxy triadimenol) | Rat | Urine and Feces | Most abundant metabolite (45–64% of administered dose). | nih.gov |
| This compound (hydroxy triadimenol) | Rat | Urine and Feces | Second most abundant metabolite (18–33% of administered dose). | nih.gov |
| This compound | Pig, Cow | Urine and Feces | Identified as a metabolite alongside KWG 1323 and triadimenol acid. | |
| KWG 1323 | Pig, Cow | Urine and Feces | Identified as a metabolite alongside this compound and triadimenol acid. | |
| This compound | Hen | Muscle, Fat, Eggs | Identified as a major metabolite. | |
| KWG 1323 | Hen | Muscle, Fat, Eggs | Identified as a major metabolite. |
Advanced Analytical Methodologies for Kwg 1342 Research
Sample Preparation and Extraction Techniques for Diverse Matrices
The initial and most critical step in the analysis of KWG 1342 is the effective extraction of the compound from the sample matrix. The choice of technique is dictated by the physicochemical properties of the sample.
Extraction from Plant Tissues (e.g., cereal grains, fruits, vegetables)
A common procedure for extracting this compound from plant tissues involves an initial blending of the homogenized sample in a methanol-water mixture, followed by refluxing to enhance the solubilization of residues. epa.gov To account for conjugated forms of the metabolite, which can be present in plant materials, an enzymatic hydrolysis step is often incorporated. epa.govfao.org This typically involves the use of enzymes like cellulase (B1617823) to release the conjugated residues. fao.org
Following extraction and hydrolysis, the resulting solution is filtered to remove solid plant material. The organic solvent is then evaporated, leaving an aqueous solution from which the residues are extracted using a solvent such as dichloromethane (B109758). epa.gov Further cleanup of the extract is often necessary to remove interfering substances before instrumental analysis.
A study on apples, oranges, beans, wheat, and sunflower seeds utilized a method involving extraction by refluxing with a methanol (B129727)/water solution. After filtration, the extract was concentrated to its aqueous remainder, which then underwent enzymatic hydrolysis to free any conjugated residues. fao.org
Isolation from Animal Biological Samples (e.g., liver, kidney, faeces, urine, milk, eggs)
The analysis of this compound in animal-derived samples is essential for metabolic studies. This compound has been identified as a metabolite in rats, cows, and pigs. who.intinchem.org In rats, it is a predominant metabolite found in both urine and feces. who.int Studies have also detected this compound in the liver, kidneys, and fat of dosed animals. inchem.org
Extraction from animal tissues like the liver and from eggs can be achieved using methanol or a mixture of methanol and acetone. inchem.orgnih.gov For milk, a methanol/acetone mixture is typically used for extraction. inchem.org The crude extracts are then subjected to cleanup procedures, which may include partitioning between immiscible solvents (e.g., dichloromethane and water, or acetonitrile (B52724) and hexane) and column chromatography on materials like Florisil or XAD-4 resin. epa.govinchem.org In studies on pigs, conjugated forms of this compound were identified in urine. inchem.org
Table 1: Recovery of Triadimefon (B1683231) and its Metabolites from Fortified Animal Products
| Commodity | Fortification Level (ppm) | Recovery Range (%) |
| Beef Liver | 0.05 - 0.1 | 68 - 104 |
| Eggs | 0.005 - 0.01 | 76 - 120 |
This table is based on data for Bayleton (triadimefon) and its metabolites, with a reported detection limit of 0.01 ppm for both matrices. nih.gov
Analysis in Environmental Substrates (e.g., soil, water)
The environmental persistence and mobility of this compound necessitate reliable analytical methods for soil and water matrices. A gas chromatographic method has been developed for the determination of triadimefon and its metabolite in both soil and water. inchem.org The degradation of related compounds has been shown to be primarily mediated by aerobic soil microorganisms. fao.org The half-life of these compounds in soil can vary depending on environmental conditions. fao.org
Chromatographic and Spectrometric Quantification Approaches
Following extraction and cleanup, the quantification of this compound is performed using advanced chromatographic and spectrometric techniques.
Gas-Liquid Chromatography (GLC) with Specific Detection for this compound
Gas-liquid chromatography is a well-established technique for the analysis of this compound. Due to its chemical structure, this compound requires derivatization prior to GLC analysis to improve its volatility and chromatographic behavior. epa.govfao.org This is typically achieved by reacting the extract with trifluoroacetic anhydride. epa.govfao.org
The derivatized compound is then analyzed using a gas chromatograph equipped with a nitrogen-specific detector, such as a nitrogen-phosphorus detector (NPD) or an alkali flame ionization detector (AFID). epa.govfao.org These detectors provide the selectivity needed to analyze this compound in complex sample extracts. The retention time for the trifluoroacetic acid (TFA) derivative of this compound under specific chromatographic conditions has been reported to be 3.8 minutes. epa.gov
High-Performance Liquid Chromatography (HPLC) for this compound and its Conjugates
High-performance liquid chromatography, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a powerful alternative for the determination of this compound and its conjugates without the need for derivatization. fao.orgregulations.gov This technique provides high sensitivity and specificity.
One validated HPLC-MS/MS method for the analysis of triadimenol (B1683232) and this compound in various plant matrices reported a limit of quantification (LOQ) of 0.01 mg/kg. fao.org The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing acetic acid. fao.org The mass transition used for the quantification of this compound is m/z 312.0 → 70.1. fao.org Another HPLC method for analyzing triadimenol and its transformation products, including this compound, employed a C18 column with a mobile phase of water and acetonitrile with trifluoroacetic acid, coupled with UV detection. regulations.gov
Table 2: HPLC-MS/MS Recovery Data for this compound in Plant Matrices
| Matrix | Fortification Level (mg/kg) | Recovery Range (%) |
| Grapes | 0.01 | 81 - 94 |
| Grapes | 0.1 | 81 - 94 |
This data is based on the recovery of triadimenol, a closely related compound, and is indicative of the performance of the analytical method. fao.org
Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantification
Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a powerful tool for the analysis of this compound.
Structural Confirmation: The structural elucidation of this compound, a metabolite of triadimefon, is often achieved through GC-MS. nih.gov The fragmentation patterns generated in the mass spectrometer provide a unique fingerprint of the molecule, allowing for its unambiguous identification. In the broader context of analyzing triadimefon and its metabolites, tandem mass spectrometry (MS/MS) offers enhanced specificity. nih.gov This technique involves the selection of a specific parent ion of the target analyte and its subsequent fragmentation to produce daughter ions. The specific transition from the parent to the daughter ion is highly selective and can be used for confirmation even in the presence of co-eluting interferences. While specific fragmentation pathways for this compound are not extensively detailed in readily available literature, the general approach for related triazole fungicides involves monitoring characteristic ions. nih.gov
Quantification: For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and specificity, especially for analyzing parent fungicides and their metabolites in various samples. nih.govmdpi.com The quantification is typically performed in the multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. mdpi.com This approach minimizes matrix effects and provides accurate and precise quantification. For instance, in the analysis of related compounds, a linear concentration range of 5–4000 ng/mL with a coefficient of determination (r²) of ≥ 0.997 has been achieved. mdpi.com
The table below summarizes typical parameters for the LC-MS/MS analysis of triazole fungicides and their metabolites, which would be applicable to this compound.
Table 1: Illustrative LC-MS/MS Parameters for Triazole Fungicide Metabolite Analysis
| Parameter | Description | Typical Values/Settings |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Compound-specific precursor/product ion transitions |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | Gradient or isocratic elution |
| Column | C18 reversed-phase | e.g., 50 mm x 2.1 mm, 1.7 µm particle size |
| Flow Rate | - | 0.5 - 0.7 mL/min |
| Injection Volume | - | 20 µL |
Derivatization Strategies for Enhanced Analytical Performance of this compound
For analysis by gas chromatography, derivatization is often a necessary step for polar compounds like this compound, which contains hydroxyl groups. Derivatization enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.
A common derivatization technique for compounds with active hydrogens, such as those in this compound, is trimethylsilylation. mdpi.com This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This chemical modification reduces the polarity of the molecule, making it more amenable to GC analysis. The derivatized analyte is more volatile and less likely to interact with active sites in the GC system, resulting in sharper and more symmetrical peaks. mdpi.com
The table below outlines a typical derivatization process for GC-MS analysis of metabolites.
Table 2: Example of a Derivatization Protocol for GC-MS Analysis
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Oximation | Methoxyamine hydrochloride in pyridine | To stabilize carbonyl groups (if present) and prevent isomer formation. |
| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | To increase volatility and thermal stability by replacing active hydrogens with TMS groups. |
| Incubation | 30-90 minutes at 30-37 °C | To ensure complete reaction. |
Method Validation, Sensitivity, and Reproducibility in this compound Trace Analysis
The validation of analytical methods is critical to ensure the reliability of the data generated for the trace analysis of this compound. Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org Key validation parameters include sensitivity, linearity, accuracy, precision (reproducibility), and recovery.
Sensitivity: The sensitivity of an analytical method is typically defined by its limit of detection (LOD) and limit of quantification (LOQ). For the analysis of triadimefon and its metabolites, including triadimenol, methods have been developed with high sensitivity. For example, in the analysis of these compounds in fruit puree, the LOQ for triadimenol enantiomers was 0.05 mg/kg. saffi.euresearchgate.net In another study on lizard tissues, the LOD for triadimenol enantiomers was 0.002 mg/kg. lacertilia.de A highly sensitive LC-MS/MS method for similar compounds in rat plasma achieved an LLOQ of 5 ng/mL and an LLOD of 1.5 ng/mL. mdpi.com For the analysis of trifludimoxazin (B1651332) and its metabolites in water, an LOQ of 30 ng/L was established, with an LOD demonstrated at 0.5 pg on-column. epa.gov
Reproducibility: The reproducibility of a method is assessed by its precision, which is expressed as the relative standard deviation (RSD). For the analysis of triadimefon and its metabolites in fruit puree, the intra- and inter-day RSDs were between 2.6% and 11.9%. researchgate.net In another study, the RSDs for the analysis in spiked samples were between 3.3% and 7.6%. saffi.euresearchgate.net The precision for the analysis of triadimenol enantiomers in lizard tissues ranged from 2.5% to 12.8% (RSD). lacertilia.de
Recovery: Recovery studies are performed to evaluate the efficiency of the extraction procedure. For the analysis of triadimefon and its metabolites, recoveries have been reported in the range of 76.1% to 103.4% in fruit puree and 80.1% to 106% in other studies. saffi.euresearchgate.netresearchgate.net In lizard tissues, recoveries for triadimenol enantiomers ranged from 85% to 107%. lacertilia.de
The table below provides a summary of typical validation parameters for the analysis of triadimenol and its metabolites, which are indicative of the performance expected for this compound analysis.
Table 3: Summary of Method Validation Parameters for Triadimenol and its Metabolites
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Limit of Quantification (LOQ) | Fruit Puree | 0.05 mg/kg | saffi.euresearchgate.net |
| Rat Plasma | 5 ng/mL | mdpi.com | |
| Water | 30 ng/L | epa.gov | |
| Limit of Detection (LOD) | Lizard Tissues | 0.002 mg/kg | lacertilia.de |
| Rat Plasma | 1.5 ng/mL | mdpi.com | |
| Precision (RSD) | Fruit Puree | 2.6 - 11.9% | researchgate.net |
| Fruit Puree | 3.3 - 7.6% | saffi.euresearchgate.net | |
| Lizard Tissues | 2.5 - 12.8% | lacertilia.de | |
| Recovery | Fruit Puree | 76.1 - 103.4% | researchgate.net |
| Fruit Puree | 80.1 - 106% | saffi.euresearchgate.net |
Distribution and Environmental Dynamics of Kwg 1342
Occurrence and Residue Patterns in Agricultural Ecosystems
Following application, KWG 1342 and its principal metabolite, prothioconazole-desthio, can be found as residues in various components of the agricultural ecosystem. The distribution and concentration of these residues are influenced by factors such as the crop type, application method, and environmental conditions.
Distribution in Treated Crops and Plant Parts
This compound is registered for use on a variety of crops, including cereals like wheat and barley, as well as canola, chickpeas, and peanuts. epa.govepa.gov Residue studies have shown that both the parent compound and its metabolite, prothioconazole-desthio, can be detected in different parts of treated plants.
In wheat, for instance, studies have identified residues of prothioconazole (B1679736) and prothioconazole-desthio in grain, straw, and forage. fao.orgnih.gov Prothioconazole itself is often found at lower concentrations than its desthio metabolite, which is typically the dominant residue component in plant matrices. wikipedia.orgfao.org For example, in wheat grain, residues of prothioconazole-desthio have been reported at levels ranging from <0.02 mg/kg to 0.05 mg/kg. fao.org In wheat straw, higher concentrations are generally observed. fao.org A study on wheat treated with prothioconazole via nutrient solution showed that at a high concentration treatment, the peak concentration of prothioconazole reached 1574.6 μg/kg in the roots. mdpi.com
In canola, trials have reported prothioconazole-desthio residues in the seed at levels of <0.01 mg/kg to 0.02 mg/kg. fao.org Similarly, in peanuts, the majority of the total radioactive residues were found in the hay, with smaller proportions in the nutmeat. apvma.gov.au Following the application of phenyl and triazole labelled prothioconazole on peanuts, the total residues in nutmeat were between 0.3 and 1.4 mg eq./kg, with parent prothioconazole being less than 10% of the total radioactive residue. nih.gov
Table 1: Residue Levels of this compound (Prothioconazole) and Prothioconazole-desthio in Various Treated Crops
| Crop | Plant Part | Compound | Residue Level (mg/kg) | Reference |
| Wheat | Grain | Prothioconazole-desthio | <0.02 - 0.05 | fao.org |
| Wheat | Straw | Prothioconazole-desthio | 0.17 - 1.6 | fao.org |
| Wheat | Forage | Prothioconazole & Prothioconazole-desthio | Not specified | fao.org |
| Canola | Seed | Prothioconazole-desthio | <0.01 - 0.02 | fao.org |
| Peanut | Nutmeat | Total Residue (as eq./kg) | 0.3 - 1.4 | nih.gov |
| Peanut | Hay | Total Radioactive Residues | Majority of residues | apvma.gov.au |
| Sugar Beet | Roots | Prothioconazole-desthio | 0.03 | apvma.gov.au |
| Sugar Beet | Leaves | Total Radioactive Residues (as eq./kg) | 4.3 - 5.2 | nih.gov |
Systemic Translocation and Accumulation within Plants
As a systemic fungicide, this compound is absorbed by the plant and transported within its vascular system. herts.ac.uk Studies have demonstrated its movement from the point of application to other plant parts. For example, in wheat, prothioconazole absorbed through the leaves can be translocated to the stems and roots. mdpi.com However, the extent of this translocation can be limited.
Research on wheat has shown that only a small fraction (less than 1%) of the total active ingredient content translocates from the flag leaves to the ears, with a slightly higher translocation (up to 3.55%) from the ears to the flag leaves. nih.gov There is, however, moderate redistribution within the ears themselves, with 3.2-15.9% of the active ingredient translocating from the treated to the untreated side. nih.gov
A study involving nutrient solution culture with wheat demonstrated that prothioconazole and its metabolites were primarily enriched in the roots. mdpi.comresearchgate.net The concentration in the roots was significantly higher than in the stems and leaves, suggesting that upward transport is not extensive. researchgate.net The transferability from stem to leaf was found to be slightly stronger than from root to stem. mdpi.comresearchgate.net
Table 2: Translocation and Accumulation of this compound (Prothioconazole) and its Metabolites in Wheat
| Application Method | Plant Part | Compound | Peak Concentration (µg/kg) | Time to Peak | Reference |
| Nutrient Solution (High Conc.) | Roots | Prothioconazole | 1574.6 | 10 hours | mdpi.com |
| Nutrient Solution (Low Conc.) | Roots | Prothioconazole-desthio | 1544.9 | 24 hours | mdpi.com |
| Nutrient Solution (High Conc.) | Roots | Prothioconazole-desthio | 2718.5 | 4 hours | mdpi.com |
| Nutrient Solution (Low Conc.) | Stems | Prothioconazole | 433.9 | Not specified | mdpi.com |
| Nutrient Solution (High Conc.) | Stems | Prothioconazole | 779.8 | Not specified | mdpi.com |
| Nutrient Solution (Low Conc.) | Leaves | Prothioconazole | 418.1 | Not specified | mdpi.com |
| Nutrient Solution (High Conc.) | Leaves | Prothioconazole | 573.5 | Not specified | mdpi.com |
| Spraying (Low Conc.) | Leaves | Prothioconazole | 704.1 | 2 hours | mdpi.com |
| Spraying (High Conc.) | Leaves | Prothioconazole | 1794.6 | 2 hours | mdpi.com |
Presence in Animal Organisms and Excretion Profiles
When livestock and poultry consume feed containing residues of this compound, the compound and its metabolites can be absorbed, distributed in various tissues, and subsequently excreted.
Identification in Livestock and Poultry Tissues
Metabolism studies in lactating goats and laying hens have provided insights into the distribution of this compound residues in animal tissues. In a study with a lactating goat dosed with phenyl-14C-prothioconazole, the highest radioactive residues were found in the kidney and liver. apvma.gov.au Prothioconazole was a major residue in liver and fat (25-30% of total radioactive residue), while its metabolite, prothioconazole-desthio, was a major component in fat (28%). apvma.gov.au
In laying hens dosed with the same labeled compound, the highest residues were also observed in the kidney and liver. apvma.gov.au Prothioconazole was a major residue in the liver and fat, and prothioconazole-desthio was significant in fat and eggs. apvma.gov.auepa.gov
Table 3: Residue Levels of this compound (Prothioconazole) and its Metabolites in Livestock and Poultry Tissues
| Animal | Tissue | Compound | Residue Level (% of Total Radioactive Residue) | Reference |
| Lactating Goat | Liver | Prothioconazole | >10% | fao.org |
| Lactating Goat | Kidney | Prothioconazole | >10% | fao.org |
| Lactating Goat | Muscle | Prothioconazole | >10% | fao.org |
| Lactating Goat | Fat | Prothioconazole | >10% | fao.org |
| Lactating Goat | Milk | Prothioconazole | <1-3% (≤0.005 mg/kg) | fao.org |
| Lactating Goat | Fat | Prothioconazole-desthio | 28% | apvma.gov.au |
| Laying Hen | Liver | Prothioconazole | 25-30% | apvma.gov.au |
| Laying Hen | Fat | Prothioconazole | 25-30% | apvma.gov.au |
| Laying Hen | Kidney | Total Radioactive Residues | 4.537 mg equiv./kg | apvma.gov.au |
| Laying Hen | Liver | Total Radioactive Residues | 4.081 mg equiv./kg | apvma.gov.au |
| Laying Hen | Egg | Prothioconazole-desthio | 19% | apvma.gov.au |
Excretion Pathways and Metabolite Ratios in Animal Waste
Studies in rats have shown that prothioconazole is rapidly absorbed and primarily excreted via bile. fao.org The main routes of metabolism include desulfuration and oxidative hydroxylation of the phenyl group, followed by conjugation with glucuronic acid. fao.org The desthio metabolite was found almost exclusively in the feces, accounting for 3.5% to 17.7% of the administered dose. fao.org The systemic proportion of prothioconazole-desthio was very low, with not more than about 0.07% of the dose found in the urine. fao.org
In a study with lactating goats, over 66% of the administered dose of phenyl-14C-prothioconazole was excreted within the study period. apvma.gov.au Similarly, in laying hens, excretion of radioactivity was greater than 78% over the course of the study. apvma.gov.au The major metabolites in animal excreta include prothioconazole-S-glucuronide and prothioconazole-desthio. fao.org
Environmental Persistence and Degradation Pathways
The persistence and degradation of this compound and its metabolites in the environment are critical for assessing their long-term impact. Prothioconazole degrades relatively quickly in the environment, primarily to prothioconazole-desthio, which is more persistent. wikipedia.orgepa.gov
In soil, prothioconazole degrades rapidly under both aerobic and anaerobic conditions, with half-lives ranging from approximately 0.06 to 2.3 days. nih.gov However, its primary degradation product, prothioconazole-desthio, is more stable. wikipedia.org The aerobic soil metabolism half-life for the combined residues of prothioconazole and its major degradates can range from 462 to 1386 days. epa.gov Prothioconazole-desthio exhibits moderate to high mobility in soil. epa.gov
In aquatic environments, prothioconazole is stable to hydrolysis at neutral and alkaline pH but degrades more quickly at pH 4. wikipedia.org Aqueous photolysis of prothioconazole is rapid, with a half-life of about 47.7 hours, leading to the formation of prothioconazole-desthio. wikipedia.org However, prothioconazole-desthio itself is resistant to further photolytic degradation. publications.gc.ca The combined half-life for prothioconazole and prothioconazole-desthio in water via phototransformation is approximately 19.9 days of continuous irradiation. publications.gc.ca
Table 4: Environmental Persistence of this compound (Prothioconazole) and its Metabolites
| Matrix | Condition | Compound | Half-life (t½) | Reference |
| Soil | Aerobic | Prothioconazole | 0.0565 - 2.27 days | nih.gov |
| Soil | Anaerobic | Prothioconazole | 0.138 - 1.73 days | nih.gov |
| Soil | Aerobic | Prothioconazole (combined residues) | 462 - 1386 days | epa.gov |
| Soil | Aerobic | Prothioconazole-desthio | 15.8 - 99.6 days | nih.gov |
| Water | Hydrolysis (pH 4, 50°C) | Prothioconazole | 120 days | wikipedia.org |
| Water | Aqueous Photolysis | Prothioconazole | 47.7 hours | wikipedia.org |
| Water | Aqueous Photolysis | Prothioconazole + Prothioconazole-desthio | 19.9 days (continuous irradiation) | publications.gc.ca |
| Water-Sediment | Aerobic | Prothioconazole | 1.58 - 2.18 days | nih.gov |
Microbial Degradation of this compound in Soil Systems
The microbial degradation of the chemical compound this compound, also known as hydroxy triadimenol (B1683232), is intrinsically linked to the environmental fate of its parent compounds, the fungicides triadimefon (B1683231) and triadimenol. In soil environments, triadimefon is primarily reduced to triadimenol through microbial action. inchem.org Subsequently, certain soil fungi have been observed to oxidize the tert-butyl group of triadimenol, leading to the formation of this compound. inchem.org
Studies on the metabolism of triadimenol in various organisms have identified this compound as a significant metabolite. For instance, in rats, this compound, along with carboxytriadimenol, constitutes a major portion of the excreted metabolites, indicating its formation through biological transformation processes. who.int While bacteria have shown a limited capacity to metabolize triadimenol directly, specific fungi play a crucial role in its conversion to this compound in the soil matrix. inchem.org
Table 1: Microbial Degradation of Related Compounds in Soil
| Parent Compound | Primary Degradation Process | Key Metabolite(s) | Influencing Factors |
|---|---|---|---|
| Triadimefon | Microbial reduction | Triadimenol | Soil microorganisms inchem.org |
| Triadimenol | Microbial oxidation | This compound , Carboxytriadimenol | Soil fungi inchem.orgwho.int |
| Prothioconazole | Microbial degradation | Prothioconazole-desthio, Prothioconazole-S-methyl | Soil microbial communities nih.govresearchgate.netregulations.gov |
This table provides context for the formation of this compound from its parent compounds and the microbial degradation of a related triazole fungicide.
Environmental Transport and Fate in Aquatic Environments
The behavior of this compound in aquatic systems is largely inferred from studies on its parent compounds. Triadimenol, a direct precursor to this compound, is considered stable in sterile water, but it can undergo photolysis in aqueous solutions. epa.gov The presence of this compound has been identified in studies investigating the bioaccumulation of triadimenol in fish, where it was found in both edible and non-edible portions, indicating its potential for uptake by aquatic organisms. epa.gov
The parent compound of the related fungicide prothioconazole is known to degrade in water, primarily through aqueous photolysis, to form prothioconazole-desthio. epa.gov While prothioconazole itself is not expected to volatilize significantly from water surfaces, its degradation products can persist. nih.gov The combined residues of prothioconazole and its degradates have shown persistence in aquatic environments, with half-lives ranging from 67 to 433 days in aerobic aquatic metabolism studies. epa.govepa.gov
Although specific data on the transport and fate of this compound in aquatic environments are limited, its formation from triadimenol suggests that its presence and behavior are linked to the application and degradation of the parent fungicide in or near water bodies. The stability of related triazole compounds and their degradates in water highlights the potential for long-term presence and the need for further investigation into the specific aquatic fate of this compound.
Table 2: Aquatic Fate of Related Triazole Fungicides
| Compound | Key Aquatic Fate Process | Half-life/Persistence | Important Notes |
|---|---|---|---|
| Triadimenol | Aqueous photolysis | Stable to hydrolysis epa.gov | Can be taken up by fish epa.gov |
| Prothioconazole | Aqueous photolysis | Half-life of 9 days for aqueous photolysis epa.gov | Degradate prothioconazole-desthio is more persistent epa.govepa.gov |
| Prothioconazole & Degradates | Aerobic aquatic metabolism | Combined half-life of 67 to 433 days epa.gov | Indicates persistence in aquatic systems |
This table summarizes the aquatic fate of compounds structurally related to this compound, providing an indication of potential behavior.
Photolytic and Hydrolytic Stability under Environmental Conditions
The stability of this compound to photolysis and hydrolysis is an important determinant of its persistence in the environment. Data on the direct photolytic and hydrolytic degradation of this compound is scarce. However, information on its parent compounds provides valuable insights.
Triadimefon, a precursor to this compound, is stable to hydrolysis but degrades through photolysis in water, with a reported half-life of 7.6 hours. epa.gov Its primary degradate in environmental fate studies is triadimenol. epa.gov Triadimenol itself is stable to hydrolysis under various pH conditions. regulations.gov While it is stable to photolysis on soil surfaces, it can undergo photolysis in aqueous solutions. epa.gov Specifically, one study noted that after 12 days of irradiation in a sterile aqueous buffer at pH 7, a significant portion of triadimenol had degraded. fao.org Another study on the phototransformation of triadimenol in a buffer solution reported a half-life of 10.7 days under continuous irradiation. regulations.gov
The related fungicide prothioconazole is stable to hydrolysis but degrades via aqueous photolysis with a half-life of approximately 9 days, forming prothioconazole-desthio, which is more resistant to further photolytic degradation. epa.gov The stability of the triazole chemical structure to hydrolysis is a recurring observation. For instance, triadimefon is reported to be stable to hydrolysis at 22°C. nih.gov
Given that this compound is a hydroxylated metabolite of triadimenol, its stability profile is likely influenced by the stable triazole ring structure, suggesting a degree of resistance to hydrolysis. Its susceptibility to photolysis, however, warrants direct investigation to fully understand its environmental persistence.
Table 3: Photolytic and Hydrolytic Stability of Related Compounds
| Compound | Hydrolytic Stability | Photolytic Degradation | Half-life |
|---|---|---|---|
| Triadimefon | Stable epa.govnih.gov | Degrades in water epa.gov | 7.6 hours (aqueous photolysis) epa.gov |
| Triadimenol | Stable at pH 5, 7, 9 regulations.gov | Occurs in aqueous solution epa.govfao.org | 10.7 days (aqueous photolysis) regulations.gov |
| Prothioconazole | Stable epa.gov | Degrades in water epa.gov | ~9 days (aqueous photolysis) epa.gov |
This table presents the stability data for compounds related to this compound, offering a comparative overview.
Comparative Metabolic Research and Structure Activity Relationships
Interspecies Comparative Metabolism of KWG 1342 Precursors
The primary precursor to this compound is the systemic fungicide triadimefon (B1683231), which is first metabolized to its corresponding alcohol, triadimenol (B1683232). The subsequent metabolism of triadimenol yields this compound. The biotransformation of these precursors exhibits considerable diversity across different biological systems, including mammals, reptiles, and microorganisms.
In mammals, such as rats and mice, the metabolism of triadimefon is studied using hepatic microsomes. nih.gov Research indicates that male Sprague-Dawley rats metabolize triadimefon more rapidly than female rats or either gender of CD-1 mice. nih.gov The intrinsic clearance rates suggest that in most of these organisms, the metabolism is blood-flow limited. nih.gov
Studies in reptiles, specifically the Chinese lizard (Eremias argus), reveal a stereoselective metabolism process. nih.govlacertilia.de Triadimefon possesses a chiral center, and its reduction to triadimenol introduces a second, resulting in four possible stereoisomers. lacertilia.deusask.ca In lizards, the R-(-)-enantiomer of triadimefon is converted into its metabolites more readily than the S-(+)-enantiomer. lacertilia.de The major metabolite detected from the R-(-)-triadimefon group was RR-(+)-triadimenol, which showed a tendency to bioaccumulate. nih.govlacertilia.de This highlights a species-specific metabolic preference.
Microbial systems also display unique metabolic characteristics. Various fungal species are capable of reducing triadimefon to triadimenol, with each species producing a distinct pattern of the four possible triadimenol enantiomers. ecoport.org This demonstrates that the stereoselectivity of the reduction is highly dependent on the specific enzymatic machinery of the organism.
Table 1: Interspecies Comparison of Triadimefon Metabolism
| Species/System | Key Metabolic Characteristics | Primary Metabolite(s) | Key Findings |
|---|---|---|---|
| Mammals (Rats, Mice) | Hepatic microsomal metabolism; Gender differences in metabolic rate. nih.gov | Triadimenol | Male rats show faster metabolism than females or mice. nih.gov |
| Reptiles (Lizards) | Stereoselective metabolism; Enantiomer-specific conversion rates. lacertilia.de | Triadimenol (specifically RR-(+)-triadimenol from R-(-)-triadimefon) | R-(-)-triadimefon is metabolized more easily and its product, RR-(+)-triadimenol, tends to bioaccumulate. lacertilia.de |
| Fungi | Stereoselective reduction with species-specific enantiomer patterns. ecoport.org | Triadimenol | Each fungal species produces a characteristic mixture of triadimenol stereoisomers. ecoport.org |
| Amphibians (Frogs) | Metabolism to triadimenol confirmed in tadpoles. nih.gov | Triadimenol | The parent compound and its metabolite exhibit different toxicological profiles. nih.gov |
Comparative Biotransformation of this compound and Related Azole Metabolites
The biotransformation of triadimefon into this compound involves a sequence of specific biochemical reactions, primarily reduction and oxidation, which are common pathways for azole fungicides. These transformations are catalyzed by various enzymes, with cytochrome P450 (CYP) playing a crucial role in the oxidative steps. nih.govmdpi.com
The initial and pivotal step is the reduction of the carbonyl group on triadimefon to a hydroxyl group, yielding triadimenol. usask.ca This reaction is prochiral, meaning it creates a new chiral center at the carbon bearing the newly formed hydroxyl group. lacertilia.de As triadimefon already has one chiral center, the resulting triadimenol molecule has two, leading to the formation of four distinct stereoisomers. lacertilia.deusask.ca
Following the formation of triadimenol, the next significant biotransformation is the oxidation of the tert-butyl group. This reaction, a hydroxylation, converts one of the methyl groups of the tert-butyl moiety into a hydroxymethyl group. When this oxidation occurs on the triadimenol molecule, the resulting di-hydroxy metabolite is this compound. This oxidative step is characteristic of Phase I metabolism for xenobiotics, aiming to increase water solubility to facilitate excretion.
The entire process is marked by stereoselectivity. The specific three-dimensional structure of the triadimefon enantiomer entering the metabolic pathway influences which triadimenol stereoisomers are formed, and in what ratios. nih.govlacertilia.de This selectivity is species-dependent and is a critical factor in understanding the compound's biological activity and fate. nih.govlacertilia.deusask.ca
Table 2: Key Biotransformation Reactions in the Formation of this compound
| Reaction Type | Substrate | Product | Key Characteristics |
|---|---|---|---|
| Reduction | Triadimefon | Triadimenol | Reduction of a carbonyl group to a hydroxyl group. Creates a new chiral center, leading to four stereoisomers. lacertilia.deusask.ca |
| Oxidation (Hydroxylation) | Triadimenol | This compound | Oxidation of a methyl group on the tert-butyl moiety. A typical Phase I metabolic reaction catalyzed by CYP enzymes. |
| Oxidation (Hydroxylation) | Triadimefon | KWG 1323 | An alternative pathway where the tert-butyl group of triadimefon is oxidized before the ketone is reduced. |
Structure-Metabolism Relationships Influencing this compound Formation
The metabolic fate of triadimefon and the subsequent formation of this compound are intrinsically linked to the molecule's chemical structure. Specific functional groups within the molecule dictate its interaction with metabolic enzymes and determine the type and rate of biotransformation.
A very rigid structure-activity relationship exists for the biological effects of these compounds. nih.gov The key structural components governing metabolism are:
The Triazole Ring: This nitrogen-containing heterocycle is fundamental to the fungicidal activity of azoles and is a key site for interaction with cytochrome P450 enzymes. nih.govresearchgate.net The nitrogen atoms in the ring can coordinate with the heme iron center of CYP enzymes, positioning the rest of the molecule within the enzyme's active site for oxidation.
The Prochiral Ketone: The carbonyl group in triadimefon is the site of the initial reduction to triadimenol. Its electronic properties and the steric environment around it make it a target for carbonyl reductase enzymes. The specific three-dimensional arrangement around this ketone influences the stereochemical outcome of the reduction, which is a critical determinant for the subsequent steps. lacertilia.denih.gov
The tert-Butyl Group: This bulky alkyl group is a primary site for Phase I oxidative metabolism. While sterically hindering, one of its three methyl groups is accessible to CYP enzymes for hydroxylation. This oxidation is a crucial step for detoxification, increasing the polarity of the molecule. The formation of this compound is a direct result of the oxidation of this group on the triadimenol structure.
The p-Chlorophenyl Group: This aromatic moiety contributes significantly to the lipophilicity of the molecule, affecting its absorption, distribution, and ability to access the active sites of metabolizing enzymes within the cell. researchgate.net
The combination of these structural features results in a molecule that is sequentially processed by cellular enzymes. First, the ketone is reduced, and second, the t-butyl group is oxidized. The precise structure and chirality of the initial triadimefon enantiomer dictate the stereochemistry of the resulting triadimenol, which in turn influences its affinity for the CYP enzymes that catalyze the final hydroxylation step to form this compound.
Table 3: Role of Structural Moieties in the Metabolism to this compound
| Structural Moiety | Role in Metabolism |
|---|---|
| Triazole Ring | Essential pharmacophore for binding to and orientation within Cytochrome P450 enzymes, facilitating oxidation. nih.govresearchgate.net |
| Ketone Group (on Triadimefon) | Site of enzymatic reduction to a hydroxyl group, forming the immediate precursor, triadimenol. lacertilia.deusask.ca |
| tert-Butyl Group | Primary site of Phase I oxidative hydroxylation, leading to the formation of this compound from triadimenol. |
| p-Chlorophenyl Group | Contributes to lipophilicity, influencing the molecule's distribution and interaction with enzyme active sites. researchgate.net |
Emerging Research Directions and Methodological Advances
In Vitro and Ex Vivo Models for KWG 1342 Metabolism Studies
The investigation of this compound metabolism heavily relies on in vitro and ex vivo models that replicate the biological environment of key metabolic organs, primarily the liver. These models provide a controlled setting to identify metabolic pathways and the enzymes involved in the biotransformation of this compound.
In Vitro Models:
Liver Microsomes: Human and animal liver microsomes are a cornerstone for in vitro metabolism studies. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are critical for phase I metabolism. Studies on the parent compound, triadimefon (B1683231), have utilized rat and rainbow trout hepatic microsomes to demonstrate its conversion to triadimenol (B1683232), the direct precursor of this compound. nih.govnih.gov While direct studies on this compound metabolism in microsomes are not extensively published, these systems are essential for identifying potential oxidative metabolites of this compound. The use of microsomes from different species also allows for the investigation of inter-species differences in metabolism.
Hepatocytes: Isolated primary hepatocytes from humans and various animal species offer a more complete in vitro model, as they contain a wider array of phase I and phase II metabolic enzymes and cofactors. Cultured primary rat hepatocytes have been instrumental in studying the metabolic effects of triadimefon, revealing significant alterations in carbohydrate, lipid, and amino acid metabolism. nih.gov These models are well-suited for future studies to determine the complete metabolic profile of this compound, including both phase I and phase II conjugation reactions.
| In Vitro Model | Key Features | Application in this compound Research |
| Liver Microsomes | Rich in CYP enzymes, suitable for studying phase I metabolism. | Investigation of oxidative metabolism of this compound and its precursors. |
| Primary Hepatocytes | Contain a full complement of metabolic enzymes and cofactors. | Comprehensive metabolic profiling of this compound, including conjugation. |
Ex Vivo Models:
While specific ex vivo studies on this compound are not prominent in the available literature, the use of isolated perfused organs, such as the liver, represents a valuable future direction. This technique maintains the organ's architecture and physiological conditions, bridging the gap between in vitro and in vivo studies. Such models could provide a more accurate picture of the metabolic clearance and biliary excretion of this compound.
Application of Isotopic Tracers in Elucidating this compound Metabolic Flux
Isotopic tracers, both radioactive (e.g., ¹⁴C) and stable (e.g., ¹³C, ²H), are powerful tools for tracing the metabolic fate of compounds within a biological system. These techniques allow for the unambiguous identification and quantification of metabolites, providing a clear picture of metabolic flux.
Regulatory studies on the parent fungicides, triadimefon and triadimenol, have utilized ¹⁴C-labeling to track their metabolism in plants and animals. nih.gov These studies have been crucial in identifying this compound as a significant metabolite. For instance, studies using phenyl [¹⁴C]-labeled triadimenol have been recommended to confirm the residues of concern in various crops. nih.gov
The application of stable isotope labeling, coupled with high-resolution mass spectrometry, is an emerging area that holds great promise for future this compound research. This approach, known as stable isotope-resolved metabolomics (SIRM), can provide detailed insights into the downstream metabolic pathways of this compound without the need for radioactive materials. By introducing ¹³C-labeled this compound into an in vitro or in vivo system, researchers can track the incorporation of the heavy isotope into subsequent metabolites, thereby mapping its complete metabolic network.
| Isotopic Tracer Technique | Principle | Relevance to this compound |
| Radiotracing (e.g., ¹⁴C) | Utilizes radioactive isotopes to trace the parent compound and its metabolites. | Historically used to identify this compound as a metabolite of triadimefon and triadimenol. nih.gov |
| Stable Isotope Labeling (e.g., ¹³C) | Employs non-radioactive heavy isotopes to follow metabolic pathways. | Offers a safer and powerful method for future studies on the detailed metabolic flux of this compound. |
Computational Chemistry and Cheminformatics in Predicting this compound Pathways
Computational approaches, including cheminformatics and quantitative structure-activity relationship (QSAR) modeling, are becoming indispensable tools for predicting the metabolic fate of xenobiotics. These in silico methods can forecast potential metabolites and metabolic pathways, guiding and refining experimental studies.
Several software tools are available for predicting the metabolism of compounds. Programs like BioTransformer, Meteor, and TIMES utilize knowledge-based systems and machine learning algorithms to predict the products of phase I and phase II biotransformations. nih.gov For triazole fungicides, computational models have been developed to predict their interaction with metabolic enzymes, such as CYP3A4, and to anticipate their metabolic profiles.
QSAR models can establish mathematical relationships between the chemical structure of a compound and its metabolic properties. For fungicides, QSAR models have been used to predict their bioaccumulation and potential toxicity based on molecular descriptors. osti.gov While specific computational studies focusing solely on this compound are not yet widely reported, the application of these predictive tools to this compound could generate hypotheses about its potential metabolites, which can then be experimentally validated. This approach can significantly streamline the process of metabolite identification.
| Computational Approach | Description | Potential Application for this compound |
| Metabolism Prediction Software | Utilizes algorithms to predict potential metabolites based on chemical structure. | Generation of a theoretical metabolite profile for this compound to guide experimental analysis. |
| QSAR Modeling | Relates chemical structure to biological activity or metabolic properties. | Prediction of the metabolic stability and potential for bioaccumulation of this compound. |
Omics Technologies (e.g., Metabolomics) in Comprehensive this compound Profiling
Omics technologies, particularly metabolomics, offer a holistic view of the biochemical changes occurring within a biological system in response to a chemical exposure. These high-throughput analytical approaches provide a comprehensive profile of endogenous and exogenous metabolites, offering insights into the metabolic pathways affected by the compound.
Metabolomic studies on the parent compound, triadimefon, have been conducted using cultured primary rat hepatocytes. These studies, which involved the quantification of various metabolites in the cell culture supernatant, revealed that triadimefon exposure leads to significant changes in metabolic pathways, including a switch from fatty acid synthesis to fatty acid oxidation. nih.govresearchgate.net This suggests that the cell is adapting its metabolism to generate the energy required for detoxification.
The integration of metabolomics with other omics technologies, such as transcriptomics (the study of gene expression), can provide a more complete picture of the cellular response to this compound. For example, by correlating changes in metabolite levels with alterations in the expression of genes encoding metabolic enzymes, researchers can identify the specific pathways that are up- or down-regulated in response to this compound exposure. Comprehensive metabolite profiling using advanced analytical platforms like high-resolution mass spectrometry is a powerful tool for discovering novel metabolites of this compound and understanding its broader impact on cellular metabolism. nih.gov
| Omics Technology | Focus | Application to this compound Research |
| Metabolomics | Comprehensive analysis of all metabolites in a biological sample. | Identification of the full range of this compound metabolites and its impact on endogenous metabolic pathways. nih.govresearchgate.net |
| Transcriptomics | Analysis of all RNA molecules (the transcriptome) in a cell or organism. | Identification of changes in gene expression of metabolic enzymes in response to this compound. |
| Multi-omics | Integration of data from different omics platforms. | A systems-level understanding of the biological effects of this compound. |
Q & A
Q. How can researchers integrate computational modeling with wet-lab experiments to accelerate this compound discovery?
- Methodology : Use molecular dynamics simulations to predict binding affinities, then validate with SPR (surface plasmon resonance) assays. Apply machine learning (e.g., QSAR models) to prioritize analogs for synthesis. Publish code and raw data in repositories like Zenodo to meet reproducibility standards () .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
